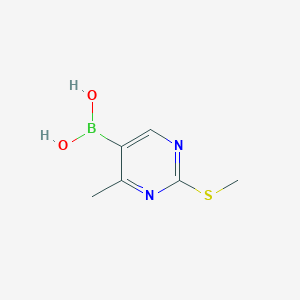![molecular formula C18H25NO6 B13664757 1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)
1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate is a compound that features a tert-butyl carbamate (Boc) protecting group. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during reactions . The Boc group is known for its stability under acidic conditions and its ease of removal under mild acidic conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
The synthesis of 1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base . The reaction conditions are generally mild, often carried out at room temperature. Industrial production methods may involve solvent-free conditions to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid
Oxidation and Reduction:
Scientific Research Applications
1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate is used extensively in scientific research:
Mechanism of Action
The primary mechanism of action for 1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate involves the protection of amino groups. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate is unique due to its specific structure and the presence of the Boc protecting group. Similar compounds include:
N-Fmoc-protected amino acids: These compounds use the Fmoc group for protection, which is stable under basic conditions and removed under mild acidic conditions.
N-Cbz-protected amino acids: These compounds use the Cbz group, which is stable under a variety of conditions and removed by hydrogenation.
The choice between these protecting groups depends on the specific requirements of the synthetic process, such as the stability needed and the conditions under which deprotection is desired.
Properties
IUPAC Name |
1-O-benzyl 4-O-methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19(4)14(11-15(20)23-5)16(21)24-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYLODZRWJHHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
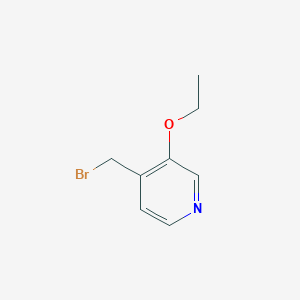
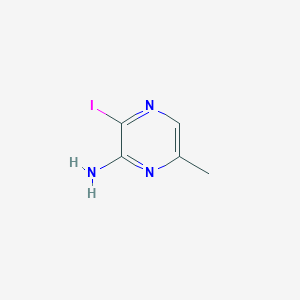
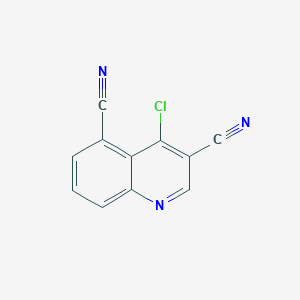
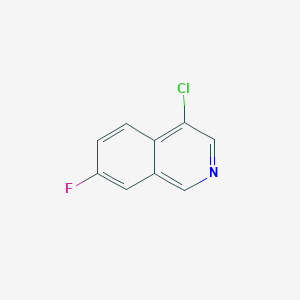
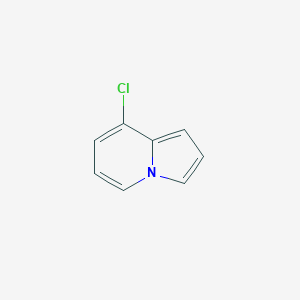
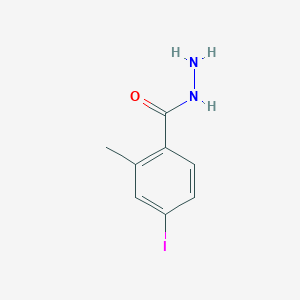

![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)
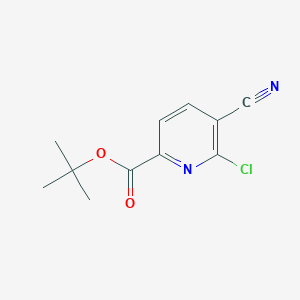
![7-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13664719.png)
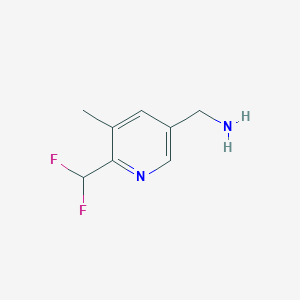
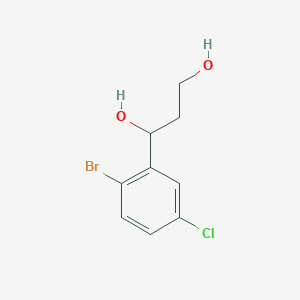
![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)
